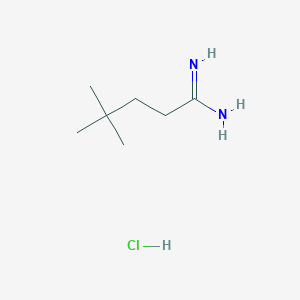![molecular formula C27H18N6O B2515045 N-(3-(3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)-2-萘酰胺 CAS No. 891112-81-5](/img/structure/B2515045.png)
N-(3-(3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)-2-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide: is a complex organic compound characterized by its intricate molecular structure
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its potential as a ligand for various receptors or enzymes can provide insights into biological processes and pathways.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific diseases or conditions, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound could be utilized in the development of new materials or as a component in chemical formulations. Its properties may enhance the performance of products in various applications.
作用机制
Target of Action
Compounds in the triazolo[4,3-b]pyridazine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with specific target receptors, facilitated by their ability to form hydrogen bonds . The exact nature of these interactions would depend on the specific targets involved.
Pharmacokinetics
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would depend on their specific chemical structure. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for some compounds in this class .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of a suitable precursor containing the pyridine and triazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the ring-closure reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.
相似化合物的比较
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides, carbamates, and ureas
Uniqueness: Compared to similar compounds, N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide stands out due to its specific structural features, such as the presence of the naphthamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6O/c34-27(22-9-8-18-4-1-2-5-20(18)16-22)29-23-7-3-6-21(17-23)24-10-11-25-30-31-26(33(25)32-24)19-12-14-28-15-13-19/h1-17H,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWFMQUZKKDTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
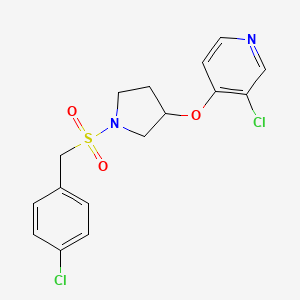
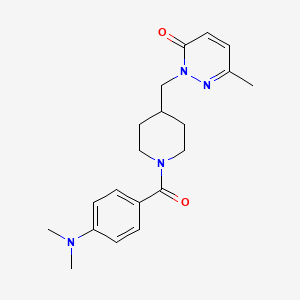
![3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2514966.png)
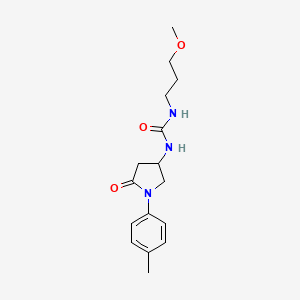
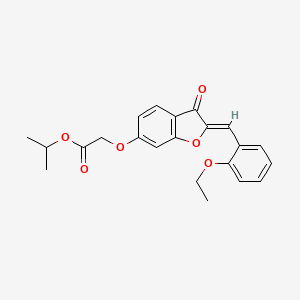
![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2514972.png)
![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)
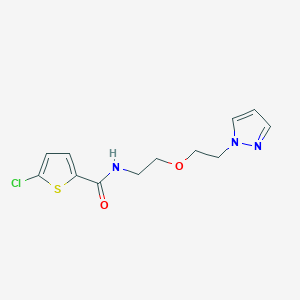
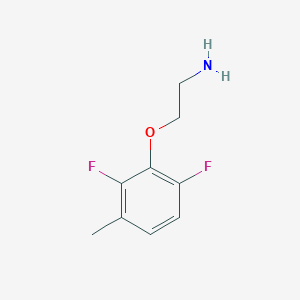
![8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2514978.png)

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)
